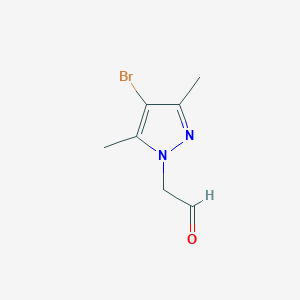

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent transformations, as seen in the synthesis of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one. This process includes the use of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid in the presence of sodium bromide, indicating that halogenated phenyl groups and heterocyclic components are key building blocks in these types of reactions .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This technique is crucial for confirming the molecular geometry and the presence of specific functional groups in the compound .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde. However, the related compound with a pyrazole ring and a bromophenyl group has been studied for its photophysical properties, which suggests that the compound could participate in photochemical reactions or could be sensitive to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been studied in various solvents. The emission spectrum, extinction coefficients, and quantum yield of the compound vary with solvent polarity, indicating solvatochromic behavior. This suggests that (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde may also exhibit similar solvatochromic properties and its physical and chemical properties could be solvent-dependent .

Relevant Case Studies

The second paper discusses the biomedical applications of the synthesized compound, particularly in the regulation of inflammatory diseases. Docking studies have been used to show the potential of the compound in biomedical contexts . Although this is not a direct case study of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, it provides an example of how structurally similar compounds can be relevant in therapeutic applications.

Scientific Research Applications

Synthesis of Pyrazole Derivatives : (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is involved in the synthesis of various pyrazole derivatives. For example, it has been used in the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of 4-formyl derivatives, which are important intermediates in organic synthesis (Attaryan et al., 2006).

Development of Pyrazole-Based Schiff Base Ligands : Research has also shown the use of pyrazole derivatives in creating Schiff base ligands for palladium(II) complexes. These complexes have been studied for their potential in medicinal chemistry, including cytotoxic effects against specific cancer cell lines (Abu-Surrah et al., 2010).

Formation of Pyrazolecarbaldehyde Compounds : Studies have also explored the formation of pyrazolecarbaldehyde compounds, analyzing their fragmentation pathways under various conditions. This research provides insights into the stability and reactivity of such compounds, which is crucial for their application in synthetic chemistry (Klyba et al., 2011).

Synthesis of Metallomacrocyclic Complexes : The compound plays a role in synthesizing metallomacrocyclic complexes, particularly with palladium. These complexes have potential applications in catalysis and material science (Guerrero et al., 2008).

Antimicrobial and Antiproliferative Activities : There's also research focusing on the synthesis of heterocycles derived from pyrazole derivatives for antimicrobial and antiproliferative activities. These studies are significant for developing new pharmaceuticals and understanding the biological activities of these compounds (Narayana et al., 2009).

Safety And Hazards

properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXYAEURZVCYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)